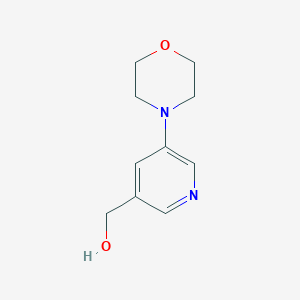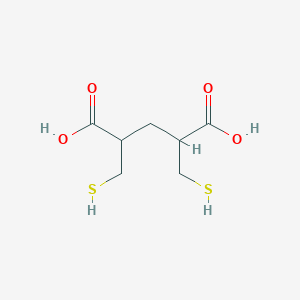
2,4-Bis(sulfanylmethyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) is a chemical compound with the molecular formula C7H10O4S2 It is a derivative of propanoic acid, characterized by the presence of methylenebis(thio) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) typically involves the reaction of propanoic acid derivatives with methylenebis(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methylenebis(thio) groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) involves its interaction with molecular targets and pathways. The methylenebis(thio) groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s effects are mediated through these interactions, which can influence cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid,2,2’-[carbonothioylbis(thio)]bis[2-methyl-]
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Uniqueness
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Propiedades
Fórmula molecular |
C7H12O4S2 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2,4-bis(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C7H12O4S2/c8-6(9)4(2-12)1-5(3-13)7(10)11/h4-5,12-13H,1-3H2,(H,8,9)(H,10,11) |
Clave InChI |
YEUBEBHHFMQQHC-UHFFFAOYSA-N |
SMILES canónico |
C(C(CS)C(=O)O)C(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1508519.png)
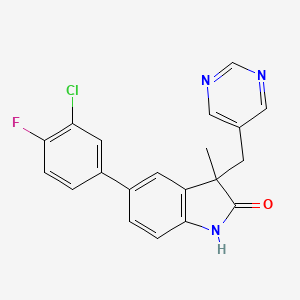
![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)
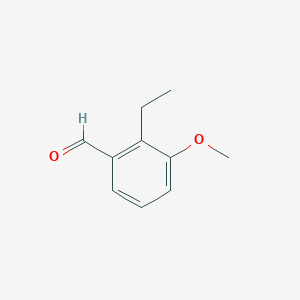
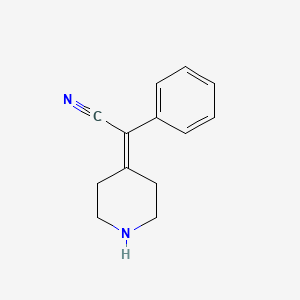
![9-[3-(2-Naphthalenyl)phenyl]-anthracene](/img/structure/B1508534.png)


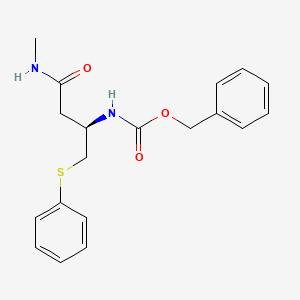
![4-(2-Chloro-6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1508546.png)

